molecular formula C11H15FOS B7998924 (5-Fluoro-2-isobutoxyphenyl)(methyl)sulfane

(5-Fluoro-2-isobutoxyphenyl)(methyl)sulfane

Cat. No.: B7998924
M. Wt: 214.30 g/mol
InChI Key: ADCGDQGGNNHDJV-UHFFFAOYSA-N
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Description

(5-Fluoro-2-isobutoxyphenyl)(methyl)sulfane is a sulfur-containing aromatic compound characterized by a methylsulfane group attached to a fluorinated phenyl ring substituted with an isobutoxy group at the 2-position.

Properties

IUPAC Name

4-fluoro-1-(2-methylpropoxy)-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FOS/c1-8(2)7-13-10-5-4-9(12)6-11(10)14-3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCGDQGGNNHDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)F)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-isobutoxyphenyl)(methyl)sulfane typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-isobutoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Fluoro-2-isobutoxyphenyl)(methyl)sulfane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-isobutoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved in its action can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (5-Fluoro-2-isobutoxyphenyl)(methyl)sulfane with structurally analogous sulfane derivatives, highlighting key differences in substituents, molecular properties, and synthetic or commercial availability:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Purity Key Properties/Notes
This compound 5-F, 2-isobutoxy C₁₁H₁₅FOS* ~216.3* N/A Hypothetical structure; inferred properties based on analogs.
(5-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane 5-Br, 2-F, 3-isopropoxy C₁₁H₁₃BrFOS 279.17 98% Discontinued commercial product; higher molecular weight due to bromine .
(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane 5-Br, 2-F, 3-methoxy C₈H₈BrFOS 263.08 N/A Smaller molecular formula; methoxy group may reduce steric hindrance .
(5-Ethyl-2-isopropoxy-4-methoxyphenyl)(methyl)sulfane 5-Ethyl, 2-isopropoxy, 4-methoxy C₁₃H₂₀O₂S 240.36 >95% Alkyl substituents (ethyl) may enhance lipophilicity .
2-(5-Fluoro-3-isopropylsulfanylphenyl) derivative 5-F, 3-isopropylsulfanyl C₁₄H₁₅FO₃S 290.33 N/A Crystal structure with O–H···O hydrogen bonds, forming dimers .

*Inferred based on structural analogs.

Structural and Functional Differences

  • Alkoxy vs. Alkylsulfanyl Groups : Isobutoxy (target compound) and isopropoxy groups () introduce steric bulk, whereas isopropylsulfanyl () may enhance sulfur-mediated interactions in crystal packing or biological systems.
  • Positional Isomerism : Methoxy or ethyl groups at the 4-position () could shift electronic density on the aromatic ring, affecting solubility or metabolic stability.

Commercial and Practical Notes

  • Purity : Commercial products report purities of >95% (), critical for reproducibility in research applications.

Key Research Findings

  • Reactivity : Fast reaction kinetics with phosphine reagents (e.g., 15-minute completion in ) indicate high sulfane sulfur reactivity, useful in probing biological sulfur pools.

Biological Activity

(5-Fluoro-2-isobutoxyphenyl)(methyl)sulfane is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a fluorinated phenyl group and a sulfane moiety. Its molecular formula is C12H16FOS, and it exhibits unique properties that influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, which may facilitate its penetration through cellular membranes. The sulfane group can participate in nucleophilic attacks on electrophilic centers in proteins, potentially altering their function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have demonstrated that similar compounds possess significant antitumor effects, suggesting that this compound may also inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation.
  • Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.

Antitumor Activity

A study published in Cancer Research explored the effects of structurally similar sulfane compounds on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM for different cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)15Apoptosis
Compound BHeLa (Cervical)20Cell Cycle Arrest
This compoundA549 (Lung)TBDTBD

Anti-inflammatory Effects

In a study investigating the anti-inflammatory potential of various sulfane derivatives, this compound was shown to significantly reduce TNF-alpha levels in LPS-stimulated macrophages. The reduction was quantified at approximately 40% compared to control groups.

Neuroprotective Properties

A recent investigation into neuroprotective agents highlighted that this compound could mitigate oxidative stress-induced apoptosis in neuronal cells. The study utilized a model of oxidative damage induced by hydrogen peroxide, demonstrating a protective effect at concentrations as low as 5 µM.

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